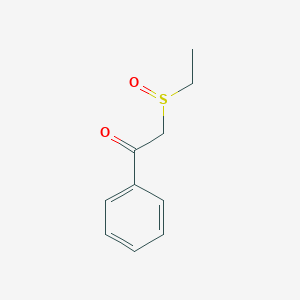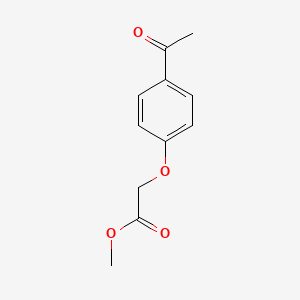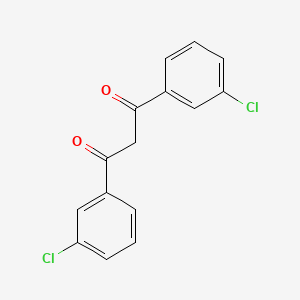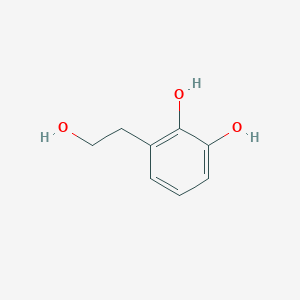![molecular formula C17H10O2 B3055136 Benzo[c]xanthen-7-one CAS No. 63154-69-8](/img/structure/B3055136.png)
Benzo[c]xanthen-7-one
Descripción general
Descripción
Benzo[c]xanthen-7-one is a chemical compound with the molecular formula C17H10O2 . It is a type of xanthone, which is a yellow-colored and oxygen-containing heterocycle . Xanthones are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of xanthones like this compound has been achieved through various methods. One such method involves a gold (I)-catalyzed aromaticity-driven double 6-endo cascade cyclization strategy . Another study reports the synthesis of benzoxanthone derivatives by employing oxalic acid as a catalyst under ultrasonic irradiations and grinding techniques .
Molecular Structure Analysis
The molecular structure of this compound consists of a dibenzo-γ-pyrone framework . The parent xanthone corresponds to the molecular formula of C13H8O2 .
Chemical Reactions Analysis
The synthesis of xanthones involves various chemical reactions. These include the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.26000 and a density of 1.312g/cm3 . Its boiling point is 448.957ºC at 760 mmHg .
Aplicaciones Científicas De Investigación
Photophysical Properties
Benzo[c]xanthenes like benzo[a]xanthenes have been studied for their photophysical properties. Absorption and emission spectra of substituted benzo[a]xanthenes were analyzed, revealing that the presence of hydroxyl groups significantly affects their photophysical behavior, particularly in solvents of different polarity. These findings have implications for the development of new materials with specific optical properties (Aggarwal & Khurana, 2014).
Interaction with Biomembranes
Research on benzo[k,l]xanthene lignans, which share structural similarities with benzo[c]xanthenes, indicates their potential in pharmaceutical applications, particularly as chemotherapeutic agents. Their lipophilic nature poses challenges for aqueous medium use, but studies have shown that solid lipid nanoparticles (SLNs) can effectively deliver these compounds, enhancing their stability and bioavailability (Torrisi et al., 2022).
Antitumor Activity
Benzo[kl]xanthene lignans, closely related to benzo[c]xanthenes, have been studied for their potential antitumor properties. These compounds, both synthetic and natural, have been shown to interact with DNA, which could contribute to their antiproliferative activity against cancer cell lines (Di Micco et al., 2011).
Fluorescence Applications
New benzo[a]- and [b]xanthene dye frameworks, which include benzo[a]xanthenes, have been synthesized to exhibit unique properties like the ability to produce white light under specific conditions. This has potential applications in various fields, including optoelectronics and bioimaging (Yang et al., 2006).
Intracellular pH Indicators
Mecanismo De Acción
While the specific mechanism of action for Benzo[c]xanthen-7-one is not explicitly mentioned in the retrieved papers, xanthones in general are known for their wide range of biological activities. These include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
Direcciones Futuras
The synthesis and study of xanthones like Benzo[c]xanthen-7-one continue to be a topic of interest due to their wide range of biological activities . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in various fields such as medicine .
Propiedades
IUPAC Name |
benzo[c]xanthen-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2/c18-16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEFLOYQNMSGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489672 | |
| Record name | 7H-Benzo[c]xanthen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63154-69-8 | |
| Record name | 7H-Benzo[c]xanthen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




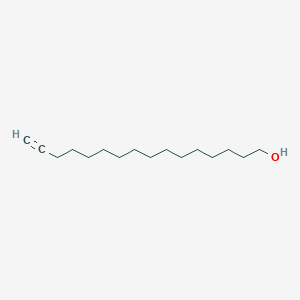


![N-[(2-chloro-6-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B3055061.png)
